molecular formula C9H8BrN3 B2437448 (1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene CAS No. 2470279-25-3

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene

Cat. No.: B2437448
CAS No.: 2470279-25-3
M. Wt: 238.088
InChI Key: PXXGBORJZUJVFL-SECBINFHSA-N
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Description

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.088. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Ligand Synthesis

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene has been utilized in the synthesis of novel ligands containing azole fragments bonded with cyclopentadienyl via nitrogen. These ligands have applications in olefin polymerization catalysis. A study by Lebedev et al. (2009) outlines the Pd-catalyzed cross-coupling reactions to obtain such ligands, providing insights into their structural and functional characteristics in organometallic chemistry (Lebedev et al., 2009).

Molecular Structure and Vibrational Studies

The molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivatives have been studied using density functional theory calculations. Research by Prasad et al. (2010) focuses on the equilibrium geometries and harmonic frequencies of these molecules, contributing to our understanding of their reactive and polar nature (Prasad et al., 2010).

NMR Analysis

NMR (Nuclear Magnetic Resonance) analysis is another significant area where this compound is relevant. Spiteller et al. (2005) conducted an in-depth study, providing detailed NMR assignments and insights into the molecular structure of related compounds (Spiteller et al., 2005).

Organic Synthesis

The compound has implications in organic synthesis, particularly in the formation of specific types of hydrocarbons and intermediates. Research by Hu et al. (2022) describes the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, showcasing its potential in organic synthetic pathways (Hu et al., 2022).

Stereochemical Analysis

The stereochemical properties of derivatives of 2,3-dihydro-1H-indene have been extensively studied. For instance, Michals et al. (1993) investigated the absolute configuration of certain derivatives, contributing to the knowledge of chiral serotonin uptake inhibitors (Michals et al., 1993).

Properties

IUPAC Name

(1R)-1-azido-4-bromo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGBORJZUJVFL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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